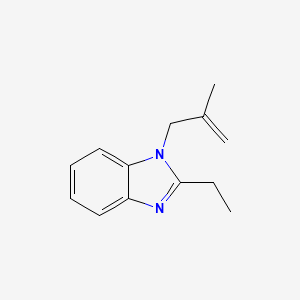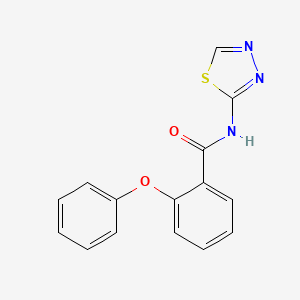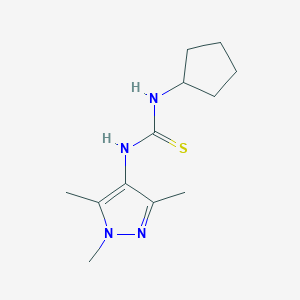![molecular formula C21H30N2O2 B5747802 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DMT, is a psychoactive compound that has been used for centuries by indigenous tribes in South America for spiritual and medicinal purposes. DMT is a member of the tryptamine family of compounds and is structurally similar to serotonin, a neurotransmitter in the brain. DMT is known for its powerful hallucinogenic effects and has gained popularity in recent years as a recreational drug. However, DMT also has potential applications in scientific research.
Wirkmechanismus
5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is believed to exert its effects through its interaction with serotonin receptors in the brain. Specifically, 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is thought to lead to the release of other neurotransmitters, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to increase levels of the neurotransmitter glutamate, which is involved in learning and memory. Additionally, 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to increase levels of the hormone cortisol, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in scientific research is its ability to induce a powerful and reproducible mystical or spiritual experience. This can be useful in studying the neurobiology of mystical experiences and their potential therapeutic applications. However, 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, the powerful psychoactive effects of 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can make it difficult to conduct studies in a controlled and safe manner.
Zukünftige Richtungen
Future research on 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one could focus on its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Studies could also investigate the neurobiological mechanisms underlying the mystical or spiritual experience induced by 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. Additionally, research could explore the use of 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in enhancing creativity and problem-solving abilities. However, further studies are needed to fully understand the potential benefits and risks of 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one use.
Synthesemethoden
5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be synthesized from tryptamine and N,N-dimethylformamide (DMF) through a process known as the Eschweiler-Clarke reaction. The reaction involves the addition of formaldehyde and hydrochloric acid to the tryptamine, followed by the addition of DMF. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Studies have also shown that 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can induce a mystical or spiritual experience, which has led to its use in religious and spiritual practices. 5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been studied for its potential to enhance creativity and problem-solving abilities.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-14(2)20-10-22-12-21(15(3)4,19(20)24)13-23(11-20)18(22)16-6-8-17(25-5)9-7-16/h6-9,14-15,18H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONSKIRLQFFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)
![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)


